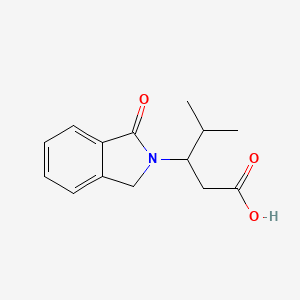
N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, medicinal chemistry, and materials science .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The presence of the nitro group (-NO2) and the acetamide group (-NHCOCH3) suggest that this compound may have interesting reactivity.Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of several functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The acetamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Quinoline derivatives are generally stable and have a planar structure .Applications De Recherche Scientifique
Antimalarial Activity
Compounds structurally similar to N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide have been synthesized and evaluated for their antimalarial activities. For example, a study by Werbel et al. (1986) synthesized a series of compounds and found them to possess excellent activity against resistant strains of Plasmodium berghei in mice, indicating their potential for clinical trials in treating malaria Werbel et al., 1986.
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) highlighted the potent effects of these compounds, comparing favorably to reference standards such as diclofenac sodium, thus indicating their potential in developing new therapeutic agents for pain and inflammation management Alagarsamy et al., 2015.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored, with certain compounds exhibiting significant antibacterial and antifungal activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and showed good activity against various microbial strains, suggesting their utility in combating microbial infections Patel & Shaikh, 2011.
Antioxidant Activity
Complexes constructed from pyrazole-acetamide derivatives, including N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide, have been synthesized and characterized for their antioxidant activities. These studies indicate the potential of such compounds in oxidative stress-related conditions Chkirate et al., 2019.
Synthesis of Key Intermediates for Kinase Inhibitors
The synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate in the production of selective EGFR kinase inhibitors, exemplifies the role of similar compounds in the synthesis of important pharmaceutical agents Jiang et al., 2011.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide are currently unknown. This compound is a complex molecule with multiple functional groups, including a nitro group and a quinolinone structure
Mode of Action
The nitro group in the molecule is a hybrid of two equivalent resonance structures, carrying a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially influence its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures, such as those containing imidazole or indole moieties, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-3-22-16-7-5-4-6-15(16)17(18(19(22)25)23(26)27)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,21H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBRQZPYLBENHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
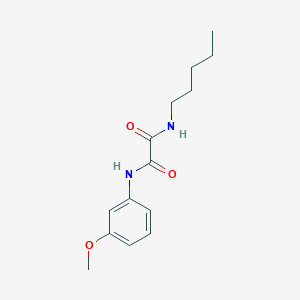
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2990977.png)

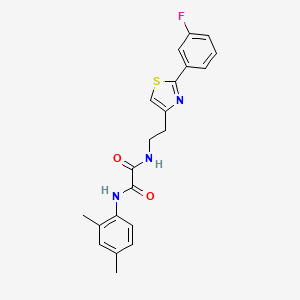

![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)

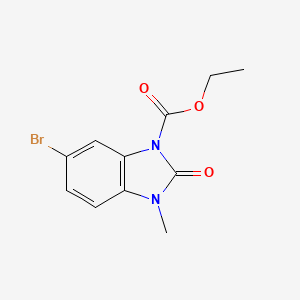

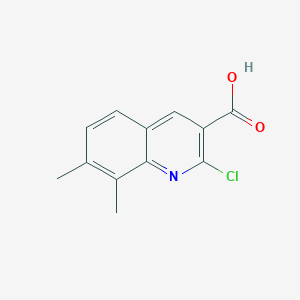
![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)

![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)
